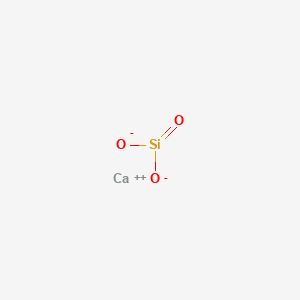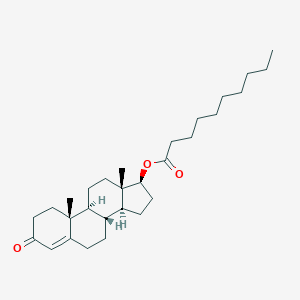
Disulfure de tétrabutylthiuram
Vue d'ensemble
Description
Tetrabutylthiuram disulfide is an organosulfur compound with the molecular formula C18H36N2S4. It is a member of the thiuram disulfide family and is known for its role as a vulcanization accelerator in the rubber industry. This compound is also used as a fungicide and animal repellent in agriculture .
Applications De Recherche Scientifique
Tetrabutylthiuram disulfide has a wide range of applications in scientific research:
Chemistry: Used as a free radical initiator in polymerization reactions.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in treating chronic alcohol dependence.
Industry: Widely used as a vulcanization accelerator in the rubber industry and as a fungicide and animal repellent in agriculture
Mécanisme D'action
Target of Action
Tetrabutylthiuram disulfide, similar to its relative compound disulfiram, primarily targets the enzyme aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol by converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .
Mode of Action
Tetrabutylthiuram disulfide acts by inhibiting ALDH . When alcohol is consumed, it is first metabolized into acetaldehyde, which is then further metabolized into acetic acid by ALDH. By inhibiting ALDH, tetrabutylthiuram disulfide prevents the conversion of acetaldehyde into acetic acid, leading to an accumulation of acetaldehyde in the blood .
Biochemical Pathways
The primary biochemical pathway affected by tetrabutylthiuram disulfide is the alcohol metabolism pathway . By inhibiting ALDH, tetrabutylthiuram disulfide disrupts this pathway, leading to the accumulation of acetaldehyde. This results in a highly unpleasant reaction known as the disulfiram-alcohol reaction , which includes symptoms such as flushing, systemic vasodilation, respiratory difficulties, nausea, and hypotension .
Pharmacokinetics
Following oral administration, tetrabutylthiuram disulfide is rapidly absorbed from the gastrointestinal tract and is distributed across the mucosa into the blood . It is then reduced to its monomer, diethyldithiocarbamic acid (DDC), by endogenous thiols and the glutathione reductase system of erythrocytes . The pharmacokinetics of tetrabutylthiuram disulfide, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability .
Result of Action
The primary result of tetrabutylthiuram disulfide’s action is the accumulation of acetaldehyde in the blood , leading to the disulfiram-alcohol reaction . This reaction is highly unpleasant and serves as a deterrent for alcohol consumption .
Action Environment
The action of tetrabutylthiuram disulfide can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen at ambient temperatures to maintain its stability . Additionally, the compound’s action can be affected by the presence of other substances in the body, such as alcohol, which can trigger the disulfiram-alcohol reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabutylthiuram disulfide is traditionally synthesized through a two-step process:
Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.
Oxidation Reaction: The dithiocarbamates are then oxidized to form the disulfide bond.
Industrial Production Methods: In industrial settings, the synthesis involves the following steps:
Formation of Sodium Dithiocarbamate: Secondary amines react with carbon disulfide in the presence of sodium hydroxide to form sodium dithiocarbamate.
Types of Reactions:
Oxidation: Tetrabutylthiuram disulfide can undergo oxidation to form various sulfur-containing compounds.
Reduction: It can be reduced to its corresponding dithiocarbamate.
Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chlorine.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfur-containing compounds.
Reduction Products: Dithiocarbamates.
Substitution Products: Compounds with new functional groups replacing the disulfide bond.
Comparaison Avec Des Composés Similaires
Tetraethylthiuram disulfide:
Tetramethylthiuram disulfide: Used as a fungicide and rubber accelerator.
Comparison:
Propriétés
IUPAC Name |
dibutylcarbamothioylsulfanyl N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2S4/c1-5-9-13-19(14-10-6-2)17(21)23-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAXJQVAHDTGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SSC(=S)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049226 | |
| Record name | Tetrabutylthiuram disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dark amber liquid; [R.T. Vanderbilt MSDS] | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylthiuram disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1634-02-2 | |
| Record name | Tetrabutylthiuram disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylthiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylthiuram disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylthioperoxydicarbamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYLTHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D969886EAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),7,9,11,15,17-heptaen-3-one](/img/structure/B159237.png)





![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)



![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

